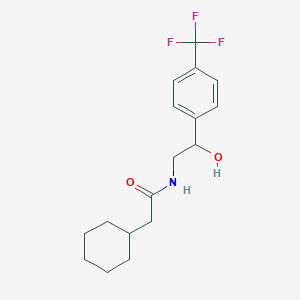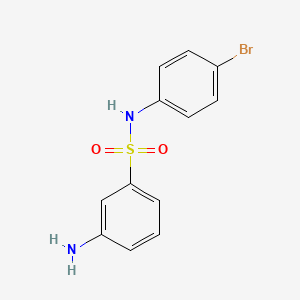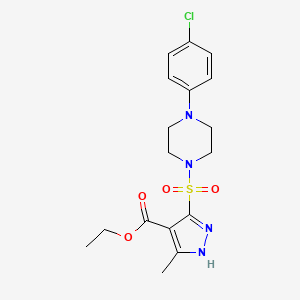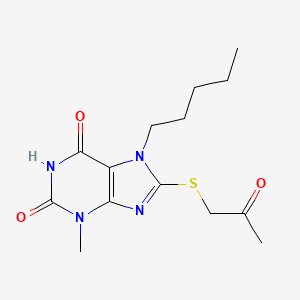
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, also known as Methyl-PPMP, is a purine derivative that has been studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by Methyl-PPMP has been shown to have various biochemical and physiological effects, which will be discussed in
作用機序
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione inhibits the enzyme glucosylceramide synthase, which is responsible for the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by this compound leads to a reduction in the synthesis of glycosphingolipids, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of tumor growth, and anti-inflammatory effects. Additionally, this compound has been shown to reduce the accumulation of glycosphingolipids in cells, which can be beneficial in lysosomal storage disorders.
実験室実験の利点と制限
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has several advantages for lab experiments, including its potency as an inhibitor of glucosylceramide synthase and its ability to induce apoptosis in cancer cells. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, including its potential therapeutic applications in various diseases, such as cancer and lysosomal storage disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to develop more potent and selective inhibitors of glucosylceramide synthase.
合成法
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized by a multistep process involving the reaction of 2,6-dioxopurine with various reagents. One method involves the reaction of 2,6-dioxopurine with pentylmagnesium bromide to obtain 7-pentyl-2,6-dioxopurine. This compound is then reacted with thionyl chloride and propionic anhydride to obtain 8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione. Finally, the methyl group is introduced by reacting the compound with methyl iodide in the presence of potassium carbonate.
科学的研究の応用
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and lysosomal storage disorders. Inhibition of glucosylceramide synthase by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In lysosomal storage disorders, this compound has been shown to reduce the accumulation of glycosphingolipids in cells.
特性
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-4-5-6-7-18-10-11(15-14(18)22-8-9(2)19)17(3)13(21)16-12(10)20/h4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZNVYGVUYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)


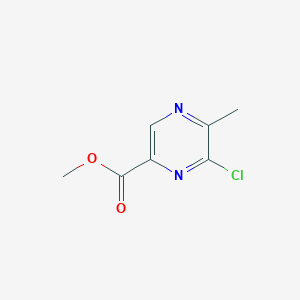


![(2-(4-chlorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783037.png)
![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)
